molecular formula C7H6INS B1305248 2-Iodothiobenzamide CAS No. 81568-85-6

2-Iodothiobenzamide

Cat. No. B1305248
CAS RN: 81568-85-6
M. Wt: 263.1 g/mol
InChI Key: SROXPQIFIILRJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Iodothiobenzamide is a compound that is not directly discussed in the provided papers. However, the papers do discuss related compounds and their chemical properties, which can provide insights into the behavior of similar iodinated benzamide derivatives. For instance, the oxidative coupling of 2-aminobenzamides with aryl methyl ketones catalyzed by molecular iodine is mentioned, which could be a relevant reaction for the synthesis of iodinated benzamide derivatives .

Synthesis Analysis

The synthesis of related compounds, such as quinazolin-4(3H)-ones and pyrazolo[4,3-d]pyrimidin-7(6H)-ones, involves the catalytic use of iodine, which suggests that iodine plays a crucial role in the transformation of benzamide derivatives . Another synthesis method for related compounds involves the acylation of 2-aminothiobenzamide with substituted benzoyl chlorides, followed by ring closure to produce quinazoline-4-thiones . These methods could potentially be adapted for the synthesis of 2-iodothiobenzamide.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using NMR, IR, and Raman spectroscopy . These techniques could be applied to 2-iodothiobenzamide to determine its structure and preferred tautomeric forms. Additionally, the study of 2,6-dichlorobenzamide provides insights into the molecular structure analysis through spectroscopy and computational methods, which could be relevant for the structural determination of 2-iodothiobenzamide .

Chemical Reactions Analysis

The papers do not directly discuss the chemical reactions of 2-iodothiobenzamide, but they do provide information on the reactivity of similar compounds. For example, the transformation of 2-aminobenzamides in the presence of iodine suggests potential reactivity pathways for iodinated benzamide derivatives . The ring closure reactions and tautomerism discussed in the synthesis of quinazoline-4-thiones from 2-benzoylaminothiobenzamides could also be relevant for understanding the chemical behavior of 2-iodothiobenzamide .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-iodothiobenzamide can be inferred from the studies on related compounds. For instance, the stability of 2-chlorobenzamide in various pH environments and its hydrolysis rates provide a basis for predicting the stability and reactivity of 2-iodothiobenzamide in similar conditions . The spectroscopic analysis and thermodynamic parameters of 2,6-dichlorobenzamide, including its HOMO-LUMO gap and molecular electrostatic potential, offer a comparative framework for assessing the properties of 2-iodothiobenzamide .

Scientific Research Applications

  • Quantum Dots for Imaging and Diagnostics : 2-Iodothiobenzamide may play a role in the synthesis and functionalization of quantum dots (Qdots). Qdots are used in biological applications such as high-resolution cellular imaging, in vivo observation of cell trafficking, tumor targeting, and diagnostics. These applications have significant potential for studying intracellular processes and for use in medical imaging and disease diagnosis (Michalet et al., 2005).

  • C-S Bond Formation in Organic Synthesis : 2-Iodothiobenzamide is utilized in organic synthesis, specifically in the formation of C-S bonds. This process is important for creating compounds like 2-substituted benzothiazoles, which have applications in pharmaceuticals and materials science. The use of Pd/C as a catalyst in these reactions demonstrates a method that is ligand-free, additive-free, and operates under mild conditions, making it more environmentally friendly and potentially more cost-effective (Cheng et al., 2014).

  • Thyroid Hormone Research and Metabolic Studies : Although not directly about 2-Iodothiobenzamide, research on iodothyronine deiodinases, which are related to iodine chemistry, highlights the importance of iodine compounds in thyroid hormone research. This research has implications for understanding metabolic diseases and may indirectly inform the study of 2-Iodothiobenzamide and similar compounds (Bianco et al., 2002).

Safety And Hazards

The safety data sheet for a related compound, 2-Iodoxybenzoic acid, indicates that it causes severe skin burns and eye damage, may cause respiratory irritation, and causes damage to organs (Lungs) through prolonged or repeated exposure if inhaled .

properties

IUPAC Name

2-iodobenzenecarbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6INS/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SROXPQIFIILRJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=S)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6INS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50231206
Record name Thiobenzamide, 2-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50231206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Iodothiobenzamide

CAS RN

81568-85-6
Record name Thiobenzamide, 2-iodo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081568856
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiobenzamide, 2-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50231206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Iodothiobenzamide
Reactant of Route 2
Reactant of Route 2
2-Iodothiobenzamide
Reactant of Route 3
Reactant of Route 3
2-Iodothiobenzamide
Reactant of Route 4
2-Iodothiobenzamide
Reactant of Route 5
2-Iodothiobenzamide
Reactant of Route 6
Reactant of Route 6
2-Iodothiobenzamide

Citations

For This Compound
3
Citations
M Nonoyama, K Nakajima, M Kita - Polyhedron, 1995 - Elsevier
… the N-methyl groups upon reaction with lithium tetrachloropalladate(II), while oxidative addition took place at the aryl-halogen bond of Hbbt, Hbpt and N,N-dimethyl2-iodothiobenzamide …
Number of citations: 13 www.sciencedirect.com
S Zhang - 1997 - search.proquest.com
2-Addition of BOC-protected $\alpha $-amino carbanions to cyclobutenediones followed by protection of the resulting alkoxides with a methyl group generates 4-methoxy-3-…
Number of citations: 0 search.proquest.com
X Deng - 2001 - search.proquest.com
A general method was developed to synthesize unsaturated sulfides via Cu (I) carboxylate mediated cross-coupling reaction between disulfides and aryl or alkenyl halides. The reaction …
Number of citations: 2 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.